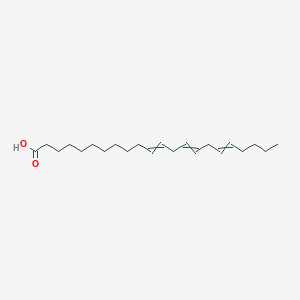
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde: is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The presence of three carboxaldehyde groups in this compound enhances its reactivity and potential for functionalization.
準備方法
Synthetic Routes and Reaction Conditions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the condensation of triethylenetetramine with diethyl oxalate in a methanolic solution, followed by the addition of ethanol to precipitate the cyclic product . Another approach uses triethylenetetramine and dithiooxamide as starting materials, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the concentration of reactants, temperature, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxylic acid.
Reduction: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarbinol.
Substitution: Various N-substituted derivatives depending on the substituent used.
科学的研究の応用
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in chemical synthesis.
Biology: Employed in the development of metal-based probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in targeted drug delivery systems. The compound can be functionalized to attach therapeutic agents, allowing for targeted delivery to specific tissues or cells.
作用機序
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form highly stable chelates. This property is exploited in various applications, such as imaging and drug delivery, where the compound can be used to transport metal ions to specific targets within the body .
類似化合物との比較
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in medical imaging and radiotherapy.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms, used in similar applications but with different coordination properties.
Uniqueness: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde is unique due to the presence of three reactive aldehyde groups, which provide additional sites for functionalization. This allows for the design of more complex and versatile compounds compared to its analogs. The ability to form stable metal complexes while offering multiple functionalization sites makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
289685-84-3 |
|---|---|
分子式 |
C11H20N4O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
1,4,7,10-tetrazacyclododecane-1,4,7-tricarbaldehyde |
InChI |
InChI=1S/C11H20N4O3/c16-9-13-3-1-12-2-4-14(10-17)6-8-15(11-18)7-5-13/h9-12H,1-8H2 |
InChIキー |
MXMPYKMOMVBEBY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(CCN(CCN1)C=O)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


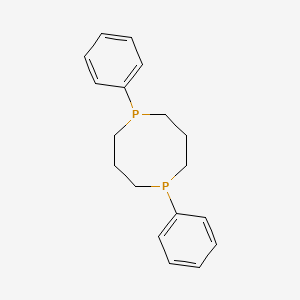
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
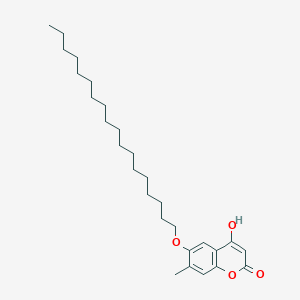
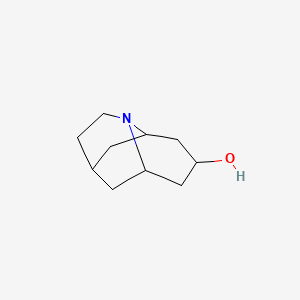
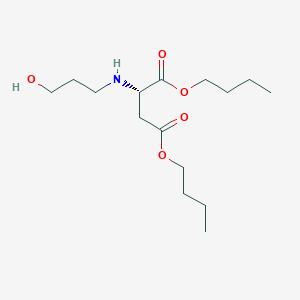
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-1-[(1R,2E,4S)-5-(methoxymethoxy)-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,4S,7aR)-](/img/structure/B12565456.png)
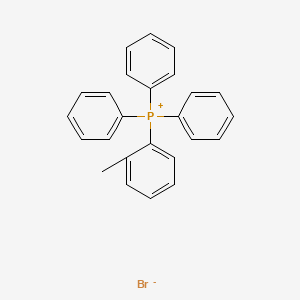

![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
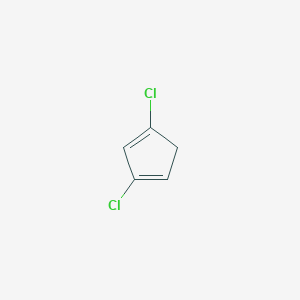

![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
